4-Methoxypyridine
Overview
Description
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of 4-Methoxypyridine derivatives has been characterized using various analytical techniques. Studies have shown that the presence of the methoxy group can significantly affect the geometry of the benzene ring, as supported by crystal structure studies and ab initio calculations (T. M. Krygowski et al., 1994). These structural analyses provide insight into the electronic and spatial configuration of 4-Methoxypyridine and its derivatives, which are crucial for understanding their reactivity and properties.
Chemical Reactions and Properties
4-Methoxypyridine participates in a range of chemical reactions, serving as a versatile reagent and intermediate in organic synthesis. It has been used in the synthesis of Lycopodium alkaloids, showcasing its role in complex molecule construction (Vishnumaya Bisai & Richmond Sarpong, 2010). Furthermore, 4-Methoxypyridine N-oxide has demonstrated the ability to bridge multiple silver atoms in coordination polymers, highlighting its utility in material science and coordination chemistry (Rakesh Puttreddy & P. Steel, 2014).
Physical Properties Analysis
The physical properties of 4-Methoxypyridine and its derivatives, such as melting points, boiling points, and solubility, play a critical role in their application in chemical synthesis and pharmaceutical formulation. Although specific physical property data for 4-Methoxypyridine was not directly provided in the reviewed literature, such properties are typically investigated to optimize reaction conditions and product purification processes.
Chemical Properties Analysis
The chemical properties of 4-Methoxypyridine, including its reactivity, stability, and interaction with other chemical entities, are fundamental to its application in organic synthesis. Its ability to undergo nucleophilic substitution, participate in coordination complexes, and act as a ligand or reagent in various chemical transformations underscores the chemical versatility of 4-Methoxypyridine (F. Mautner et al., 2018).
Scientific Research Applications
1. Enantioselective Catalytic Dearomative Addition
- Application Summary: 4-Methoxypyridine is used in the enantioselective dearomative alkylation of pyridine derivatives with Grignard reagents . This process allows direct access to nearly enantiopure chiral dihydro-4-pyridones .
- Methods of Application: The methodology involves dearomatization of in situ-formed N-acylpyridinium salts, employing alkyl organomagnesium reagents as nucleophiles and a chiral copper (I) complex as the catalyst .
- Results or Outcomes: The yields of this process can be up to 98% . The products obtained are nearly enantiopure chiral dihydro-4-pyridones .
2. Synthesis of Bioactive Molecules
- Application Summary: 4-Methoxypyridine is used as a starting reagent for the stereocontrolled synthesis of (±)-pumiliotoxin C and (±)-lasubine II . It is also used in an efficient construction of dihyropyridin-4-ones, which serve as potential ligands for neuronal nicotinic acetycholine receptors .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results or Outcomes: The outcomes of these syntheses are bioactive molecules that can potentially interact with neuronal nicotinic acetycholine receptors .
3. Electrochemical Formation of Nanoparticle Films
- Application Summary: 4-Methoxypyridine (MOP) plays a role in the electrochemical formation of nanoparticle films on conductive substrates .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results or Outcomes: The outcomes of this application are nanoparticle films formed on conductive substrates .
4. Reductive Hydroxymethylation
- Application Summary: 4-Methoxypyridine is used in the single point activation of pyridines, enabling reductive hydroxymethylation . This transformation delivers hydroxymethylated piperidines in good yields, allowing rapid access to medicinally relevant small heterocycles .
- Methods of Application: The methodology involves the use of an electron-deficient benzyl group for the activation of pyridines, facilitating the ruthenium-catalysed dearomative functionalisation of a range of electronically diverse pyridine derivatives .
- Results or Outcomes: The yields of this process can be up to 50% . The products obtained are hydroxymethylated piperidines .
5. Enantioselective Catalytic Dearomative Addition
- Application Summary: 4-Methoxypyridine is used in the enantioselective catalytic dearomative addition of Grignard reagents to 4-Methoxypyridinium ions . This process allows direct access to nearly enantiopure chiral dihydro-4-pyridones .
- Methods of Application: The methodology involves dearomatization of in situ-formed N-acylpyridinium salts, employing alkyl organomagnesium reagents as nucleophiles and a chiral copper (I) complex as the catalyst .
- Results or Outcomes: The yields of this process can be up to 98% . The products obtained are nearly enantiopure chiral dihydro-4-pyridones .
6. Synthesis of Bioactive Molecules
- Application Summary: 4-Methoxypyridine is used as a starting reagent for the stereocontrolled synthesis of (±)-pumiliotoxin C and (±)-lasubine II . It is also used in an efficient construction of dihyropyridin-4-ones, which serve as potential ligands for neuronal nicotinic acetycholine receptors .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results or Outcomes: The outcomes of these syntheses are bioactive molecules that can potentially interact with neuronal nicotinic acetycholine receptors .
4. Reductive Hydroxymethylation
- Application Summary: 4-Methoxypyridine is used in the single point activation of pyridines, enabling reductive hydroxymethylation . This transformation delivers hydroxymethylated piperidines in good yields, allowing rapid access to medicinally relevant small heterocycles .
- Methods of Application: The methodology involves the use of an electron-deficient benzyl group for the activation of pyridines, facilitating the ruthenium-catalysed dearomative functionalisation of a range of electronically diverse pyridine derivatives .
- Results or Outcomes: The yields of this process can be up to 50% . The products obtained are hydroxymethylated piperidines .
5. Surface Enhanced Infrared Studies
- Application Summary: 4-Methoxypyridine (MOP) plays a role in the electrochemical formation of nanoparticle films on conductive substrates .
- Methods of Application: Surface enhanced infrared absorption spectroscopy (SEIRAS) is employed to study the adsorption of 4-methoxypyridine on gold films . Experiments are performed under electrochemical control and in different electrolyte acidities to identify both the extent of protonation of the adsorbed species as well as its orientation with respect to the electrode surface .
- Results or Outcomes: The outcomes of this application are nanoparticle films formed on conductive substrates .
6. Cobaloxime Activity
- Application Summary: 4-Methoxypyridine is used in the development and understanding of cobaloxime activity . Pyridines with electron donating groups, such as 4-methoxypyridine, form highly effective catalysts that surpass the activity of the pyridine substituted cobaloxime .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results or Outcomes: The outcomes of this application are highly effective catalysts that surpass the activity of the pyridine substituted cobaloxime .
Safety And Hazards
4-Methoxypyridine is combustible and harmful if swallowed, in contact with skin, or inhaled . It causes skin irritation and serious eye irritation . It may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
Given the particular relevance of piperidines, and the commercial availability of pyridines, the dearomative pathway represents an attractive approach to preparing saturated azacycles . The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .
properties
IUPAC Name |
4-methoxypyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO/c1-8-6-2-4-7-5-3-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQABVLBGNWBWIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=NC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10211029 | |
Record name | 4-Methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10211029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxypyridine | |
CAS RN |
620-08-6 | |
Record name | 4-Methoxypyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=620-08-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methoxypyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000620086 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10211029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methoxypyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.660 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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